molecular formula C13H17N3O4 B099126 Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate CAS No. 16154-60-2

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B099126
CAS RN: 16154-60-2
M. Wt: 279.29 g/mol
InChI Key: DRMNLUNMWNYMQU-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4 . It has a molecular weight of 279.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 114 - 116 degrees Celsius . The compound has a density of 1.276g/cm3 and a boiling point of 449.9ºC at 760mmHg .

Scientific Research Applications

Chemical Properties

“Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H17N3O4 . It has a molecular weight of 279.3 and a melting point between 114 - 116°C . It is a solid substance .

Tyrosinase Inhibitors

A novel series of 4-nitrophenylpiperazine derivatives, including “this compound”, was designed and synthesized as potential tyrosinase inhibitors . Tyrosinase is a key enzyme in the synthesis of melanin, a pigment that determines the color of mammalian skin, eyes, and hair . Aberrant production and accumulation of melanin can cause common pigmentary disorders . Therefore, these derivatives could be used in the development of treatments for these disorders .

Organic Compound Synthesis

Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Therefore, “this compound” could potentially be used in the synthesis of these compounds .

Enzyme Kinetics Analysis

In the study of tyrosinase inhibitors, enzyme kinetics analysis revealed that one of the 4-nitrophenylpiperazine derivatives displayed mixed inhibition of the tyrosinase enzymatic reaction . This suggests that “this compound” could potentially be used in enzyme kinetics studies .

Molecular Docking Studies

Molecular docking was carried out in the enzyme’s active site to further investigate the enzyme-inhibitor interactions . This suggests that “this compound” could potentially be used in molecular docking studies .

Development of More Effective Tyrosinase Inhibitors

Based on the findings of the study on tyrosinase inhibitors, one of the 4-nitrophenylpiperazine derivatives shows promise as a lead structure for the design of potent tyrosinase inhibitors . This suggests that “this compound” could potentially be used in the development of more effective tyrosinase inhibitors .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMNLUNMWNYMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387897
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16154-60-2
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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